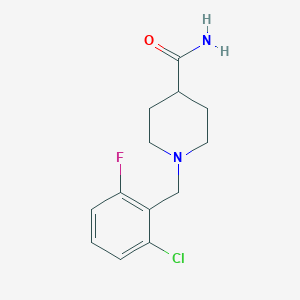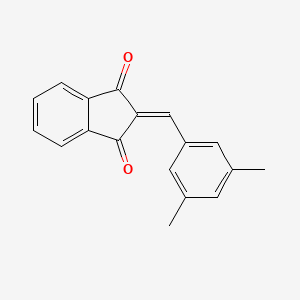![molecular formula C16H24N4OS B5650464 3-Propyl-5-[[4-(thiophen-2-ylmethyl)-1,4-diazepan-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B5650464.png)
3-Propyl-5-[[4-(thiophen-2-ylmethyl)-1,4-diazepan-1-yl]methyl]-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Propyl-5-[[4-(thiophen-2-ylmethyl)-1,4-diazepan-1-yl]methyl]-1,2,4-oxadiazole is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a diazepane ring, and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propyl-5-[[4-(thiophen-2-ylmethyl)-1,4-diazepan-1-yl]methyl]-1,2,4-oxadiazole typically involves multi-step organic reactions. One common approach is the condensation of a thiophene derivative with a diazepane precursor, followed by cyclization to form the oxadiazole ring. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-Propyl-5-[[4-(thiophen-2-ylmethyl)-1,4-diazepan-1-yl]methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The thiophene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene moiety can yield thiophene sulfoxide or thiophene sulfone, while reduction of the oxadiazole ring can produce different oxadiazoline derivatives.
Scientific Research Applications
3-Propyl-5-[[4-(thiophen-2-ylmethyl)-1,4-diazepan-1-yl]methyl]-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and infectious diseases.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-Propyl-5-[[4-(thiophen-2-ylmethyl)-1,4-diazepan-1-yl]methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In the context of neurological disorders, the compound may modulate neurotransmitter receptors or ion channels, thereby affecting neuronal signaling.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-butylthiophene and 2-octylthiophene share the thiophene moiety and exhibit similar chemical reactivity.
Oxadiazole Derivatives: Compounds such as 3,5-diphenyl-1,2,4-oxadiazole have similar structural features and are used in similar applications.
Diazepane Derivatives: Compounds like diazepam contain the diazepane ring and are known for their pharmacological activities.
Uniqueness
3-Propyl-5-[[4-(thiophen-2-ylmethyl)-1,4-diazepan-1-yl]methyl]-1,2,4-oxadiazole is unique due to its combination of functional groups, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-propyl-5-[[4-(thiophen-2-ylmethyl)-1,4-diazepan-1-yl]methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4OS/c1-2-5-15-17-16(21-18-15)13-20-8-4-7-19(9-10-20)12-14-6-3-11-22-14/h3,6,11H,2,4-5,7-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGNVJXCFZWINDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)CN2CCCN(CC2)CC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-dimethyl-6-{[2-(5-methyl-3-isoxazolyl)-1-pyrrolidinyl]carbonyl}quinoxaline](/img/structure/B5650388.png)
![N-[(4-chloro-1-methyl-1H-indazol-3-yl)methyl]-2-(dimethylamino)-2-(3-fluorophenyl)acetamide](/img/structure/B5650390.png)
![2-{[(1H-indol-3-ylacetyl)amino]methyl}-N,N-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxamide](/img/structure/B5650403.png)
![(3-amino-5-ethyl-4,6-dimethylthieno[2,3-b]pyridin-2-yl)(2-thienyl)methanone](/img/structure/B5650408.png)
![4-piperidin-1-yl-1-[(2,4,5-trimethoxyphenyl)methyl]piperidine](/img/structure/B5650412.png)

![1-(4-methoxy-2-methylbenzoyl)-4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine](/img/structure/B5650438.png)
![N-benzyl-2-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine](/img/structure/B5650453.png)

![propyl 4-{[(3'-methoxybiphenyl-2-yl)amino]carbonyl}piperidine-1-carboxylate](/img/structure/B5650483.png)
![1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5650486.png)
![1-(cyclobutylcarbonyl)-4-{[4-(1H-pyrazol-1-ylmethyl)-1-piperidinyl]carbonyl}piperidine](/img/structure/B5650492.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-2-butenamide](/img/structure/B5650493.png)
